molecular formula C10H13N3O2Si B8487062 5-Nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine

5-Nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine

Cat. No. B8487062
M. Wt: 235.31 g/mol
InChI Key: HNQQULHRZWNDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08222416B2

Procedure details

5-Nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine (0.7 g, 2.98 mmol) and copper(I) iodide (114 mg, 0.60 mmol) were dissolved in N,N-dimethylacetamide (14 mL). The mixture was irradiated in a microwave reactor at 190° C. for 30 min. The mixture was evaporated to remove N,N-dimethylacetamide in vacuo. The residue was dissolved in hot tetrahydrofuran (50° C., 250 mL) and filtered through a short pad of silica gel (from QingDao, 200-300 mesh). The filtrate was concentrated to afford 5-nitro-1H-pyrrolo[2,3-b]pyridine (0.4 g, 83%) as a yellow solid: LC/MS m/e calcd for C7H5N3O2 [M+H]+ 164.14, observed 164.0.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
114 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:11]#[C:12][Si](C)(C)C)[C:7]([NH2:10])=[N:8][CH:9]=1)([O-:3])=[O:2]>CN(C)C(=O)C.[Cu]I>[N+:1]([C:4]1[CH:5]=[C:6]2[CH:11]=[CH:12][NH:10][C:7]2=[N:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=NC1)N)C#C[Si](C)(C)C
Name
Quantity
14 mL
Type
solvent
Smiles
CN(C(C)=O)C
Name
Quantity
114 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was irradiated in a microwave reactor at 190° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
to remove N,N-dimethylacetamide in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in hot tetrahydrofuran (50° C., 250 mL)
FILTRATION
Type
FILTRATION
Details
filtered through a short pad of silica gel (from QingDao, 200-300 mesh)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(=NC1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.